N'-[(E)-1H-indol-3-ylmethylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide
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Overview
Description
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that features an indole and indolizine core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE can be achieved through a multi-step process involving the formation of the indole and indolizine cores followed by their functionalization. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core. The indolizine core can be synthesized using a similar approach, involving the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as microwave irradiation to accelerate reaction times and improve efficiency . Additionally, the use of automated synthesis platforms could further streamline the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and indolizine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The indole and indolizine cores are known to bind with high affinity to various biological targets, which can modulate their activity and lead to therapeutic effects . For example, the compound may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indolizine derivatives: Various derivatives have been studied for their potential therapeutic applications.
Uniqueness
N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]-12-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is unique due to its combination of indole and indolizine cores, which may confer distinct biological activities and therapeutic potential. This dual-core structure is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H26N4O5S2 |
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Molecular Weight |
514.6 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-1,2-bis(propylsulfonyl)indolizine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O5S2/c1-3-13-34(30,31)22-20-11-7-8-12-28(20)21(23(22)35(32,33)14-4-2)24(29)27-26-16-17-15-25-19-10-6-5-9-18(17)19/h5-12,15-16,25H,3-4,13-14H2,1-2H3,(H,27,29)/b26-16+ |
InChI Key |
CIKSLKVVOPIVQU-WGOQTCKBSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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